1-Dodecanesulfonic acid, methyl ester

Vue d'ensemble

Description

1-Dodecanesulfonic acid, methyl ester is a chemical compound. It is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Synthesis Analysis

Esters can be synthesized through a process called esterification. This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway to esters involves the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid . In the case of methyl esters, carboxylic acids can react with diazomethane to produce the ester .Chemical Reactions Analysis

Esters, including 1-Dodecanesulfonic acid, methyl ester, undergo a reaction known as hydrolysis. In this reaction, the ester is split with water, replacing the alkoxy (OR’) group of the ester with another group . This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters are neutral compounds and have polar bonds. They do not engage in hydrogen bonding with each other, which results in considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .Applications De Recherche Scientifique

Metabolic Pathways and Biochemical Importance

- Metabolism in Yeast : 1-Dodecanesulfonic acid, methyl ester has been studied for its metabolism in yeast, specifically Saccharomyces cerevisiae. This research provides insights into the metabolic pathways and the production of isomeric lactones, which are of biochemical significance, including applications in fermentation and as potential anticancer agents (Garbe & Tressl, 2003).

Environmental Impact and Surfactant Applications

- Ecological Assessment of Surfactants : Studies have compared the ecological impact of dodecanolethoxylates and methyl ester ethoxylates, including those derived from 1-dodecanesulfonic acid, methyl ester. This research is vital for understanding the environmental implications of these compounds and their potential as environmentally friendly surfactants (Szwach & Lukosek, 2017).

Chemical Synthesis and Properties

Synthesis of Cleavable Surfactants : Research on the synthesis of novel sulfonated ester types of cleavable surfactants, which exhibit good water solubility and biodegradability, has implications for industrial applications, including in formulations where environmental degradation is crucial (Ono et al., 1998).

Whole Cell Biocatalyst Applications : The use of 1-Dodecanesulfonic acid, methyl ester in the production of ω-hydroxy dodecanoic acid using bacterial P450 monooxygenase-based biocatalysts shows potential in biotechnological applications, particularly in the synthesis of hydroxylated fatty acids (Scheps et al., 2013).

Biotransformation and Bio-based Production

- Production of Dodecanedioic Acid : The biotransformation of dodecanoic acid methyl ester by Candida tropicalis for producing dodecanedioic acid (DDA) highlights the potential of this compound in green chemistry and renewable product synthesis. DDA is a key precursor for polyamide nylon-6,12 production (Funk et al., 2017).

Mécanisme D'action

The mechanism of action for ester reactions typically involves a nucleophilic attack on the carbonyl carbon of the ester, followed by the removal of the leaving group . For example, in the synthesis of methyl esters, the first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an SN2 reaction with protonated diazomethane to produce the methyl ester .

Safety and Hazards

The safety data sheet for a related compound, Dodecanesulfonic acid, sodium salt, indicates that it may form combustible dust concentrations in air . It should be stored in a well-ventilated place and kept tightly closed . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical attention .

Propriétés

IUPAC Name |

methyl dodecane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16-2/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQFDNSGJXSEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

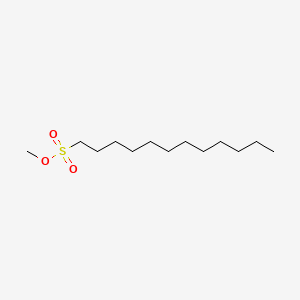

CCCCCCCCCCCCS(=O)(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178413 | |

| Record name | 1-Dodecanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dodecanesulfonic acid, methyl ester | |

CAS RN |

2374-65-4 | |

| Record name | 1-Dodecanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)

![3H-Benz[e]indene](/img/structure/B3050040.png)